S-(N-Benzylthiocarbamoyl)-L-cysteine

Chemoprevention Nitrosamine metabolism Enzyme inhibition

S-(N-Benzylthiocarbamoyl)-L-cysteine (BTTC) is a synthetic L-cysteine conjugate of benzyl isothiocyanate (BITC), a naturally occurring compound found in cruciferous vegetables. This water-soluble derivative exhibits distinct enzyme inhibition activities, including N-nitrosodimethylamine demethylase inhibition, glutathione S-transferase (GST) induction, and glutathione reductase (GR) inhibition via irreversible S-thiocarbamoylation.

Molecular Formula C11H14N2O2S2
Molecular Weight 270.4 g/mol
Cat. No. B1223799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(N-Benzylthiocarbamoyl)-L-cysteine
Synonymsenzylisothiocyanate cysteine conjugate
S-(N-benzylthiocarbamoyl)-L-cysteine
S-(N-benzylthiocarbamoyl)cysteine
Molecular FormulaC11H14N2O2S2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=S)SCC(C(=O)O)N
InChIInChI=1S/C11H14N2O2S2/c12-9(10(14)15)7-17-11(16)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)
InChIKeyRSTSYGXUDMJEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(N-Benzylthiocarbamoyl)-L-cysteine (CAS 35446-36-7): A BITC-Cysteine Conjugate with Defined Enzyme Inhibition and Cytoprotective Profiles for Cancer Chemoprevention Research


S-(N-Benzylthiocarbamoyl)-L-cysteine (BTTC) is a synthetic L-cysteine conjugate of benzyl isothiocyanate (BITC), a naturally occurring compound found in cruciferous vegetables [1]. This water-soluble derivative exhibits distinct enzyme inhibition activities, including N-nitrosodimethylamine demethylase inhibition, glutathione S-transferase (GST) induction, and glutathione reductase (GR) inhibition via irreversible S-thiocarbamoylation [2]. BTTC demonstrates measurable in vitro anticancer effects against leukemia and bladder cancer cell lines, and in vivo cytoprotective effects against cisplatin-induced nephrotoxicity [3].

Why S-(N-Benzylthiocarbamoyl)-L-cysteine Cannot Be Substituted by Unmodified BITC or Other Alkyl Thiocarbamoyl-L-cysteine Analogs in Mechanism-Focused Studies


Substitution of S-(N-Benzylthiocarbamoyl)-L-cysteine with unmodified benzyl isothiocyanate (BITC) or structurally related analogs such as S-(N-methylthiocarbamoyl)-L-cysteine or S-(N-phenethylthiocarbamoyl)-L-cysteine introduces fundamental alterations in solubility, enzyme targeting, and therapeutic window [1]. BTTC is water-soluble, enabling renal tissue distribution and in vivo nephroprotection that lipophilic BITC cannot achieve without formulation [2]. The N-benzyl moiety confers irreversible S-thiocarbamoylation at Cys61 of glutathione reductase, a residue selectivity not observed with the methyl analog, which preferentially inhibits mitochondrial aldehyde dehydrogenase and exhibits genotoxicity . Furthermore, BTTC uniquely induces heme oxygenase-1 (HO-1) at 5-10 μM to protect against cisplatin-induced apoptosis, whereas higher concentrations become cytotoxic, defining a biphasic dose-response relationship absent in closely related conjugates [3].

Quantitative Differentiation Evidence for S-(N-Benzylthiocarbamoyl)-L-cysteine: Enzyme Inhibition, Cytoprotection, and In Vivo Efficacy Compared to Closest Analogs


N-Nitrosodimethylamine Demethylase Inhibition by BTTC Compared to Parent BITC and PEITC-Cys

S-(N-Benzylthiocarbamoyl)-L-cysteine (BTTC) inhibits N-nitrosodimethylamine demethylase (NDMA-D) in rat and human liver microsomes with an IC50 of 6.5 µM. In contrast, the parent compound benzyl isothiocyanate (BITC) achieves a lower IC50 of 0.9 µM, and S-(N-phenethylthiocarbamoyl)-L-cysteine (PEITC-Cys) inhibits with an IC50 of 5.2 µM [1]. The cysteine conjugation reduces potency relative to free BITC but confers water solubility and reduced volatility, enabling stable aqueous dosing in in vivo models.

Chemoprevention Nitrosamine metabolism Enzyme inhibition

BTTC Protects Renal Cells Against Cisplatin-Induced Apoptosis at 5-10 µM, Whereas PTTC Shows Comparable but Non-Identical Cytoprotective Potency

BTTC at 5 and 10 µM potently increases heme oxygenase-1 (HO-1) protein expression and activity in renal tubular epithelial cells, providing protection against cisplatin (50 µM)-induced caspase-3 activation and apoptosis [1]. The comparator S-(N-(3-phenylpropyl)thiocarbamoyl)-L-cysteine (PTTC) achieves comparable HO-1 induction at the same concentrations. However, at 25 µM, both compounds become cytotoxic and pro-apoptotic, establishing a narrow biphasic dose-response [1]. Inhibitors of ERK/MAPK and PI3K pathways abolished HO-1 induction, confirming mechanism specificity.

Cytoprotection Nephrotoxicity Cisplatin

BTTC Abolishes Cisplatin-Induced Nephrotoxicity In Vivo at 25 mg/kg i.p., Whereas PTTC Shows Comparable Efficacy

In a rat model of cisplatin-induced nephrotoxicity, daily intraperitoneal administration of BTTC at 25 mg/kg completely abolished the increase in serum creatinine and urea nitrogen levels and markedly reduced renal tissue apoptosis [1]. The comparator PTTC achieved identical renoprotective outcomes at the same dose. The protective effects of both compounds were significantly attenuated by co-administration of tin protoporphyrin IX (SnPPIX), a heme oxygenase inhibitor, confirming HO-1-dependent mechanism [1].

In vivo efficacy Nephroprotection Cisplatin toxicity

BTTC Precursor BITC Irreversibly Inhibits Glutathione Reductase via Cys61 S-Thiocarbamoylation, While Methyl Analog MITC Targets Aldehyde Dehydrogenase

The parent compound BITC (from which BTTC is derived via cysteine conjugation) irreversibly inhibits yeast glutathione reductase (yGR) with a Ki of 259.87 µM and kinact of 0.0266 min⁻¹ [1]. Tandem mass spectrometry revealed mono-benzyl thiocarbamoylation specifically at Cys61, not Cys66, of the yGR active site. In contrast, the methyl analog S-(N-methylthiocarbamoyl)-L-cysteine (MITC) does not inhibit GR but instead inhibits mitochondrial aldehyde dehydrogenase in the liver, increasing blood and brain aldehyde levels in vivo . This demonstrates N-alkyl group-dependent target selectivity.

Glutathione reductase Irreversible inhibition S-thiocarbamoylation

BTTC Inhibits HL60 Leukemia Cell Growth at GC50 of 336 nM Compared to PEITC-Cys

S-(N-Benzylthiocarbamoyl)-L-cysteine exhibits antileukemic activity against HL60 cells with a GC50 (50% growth inhibitory concentration) of 336 nM and inhibits DNA synthesis with an IC50 of 6.47 µM [1]. The analog S-(N-phenethylthiocarbamoyl)-L-cysteine (PEITC-Cys) demonstrates comparable potency in the same HL60 cell line, while S-(N-methylthiocarbamoyl)-L-cysteine (MITC) shows no reported antileukemic activity and instead exhibits genotoxicity via lipid peroxidation-mediated DNA damage .

Antileukemic activity HL60 cells Cell proliferation

GST Induction by BTTC in Murine Target Organs Shows No Apparent Toxicity Compared to Synthetic Inducers

BTTC induces glutathione S-transferase (GST) activity in target organs of mice with no apparent toxic effects [1]. In contrast, the methyl analog MITC displays genotoxic potential, inducing lipid peroxidation-mediated DNA damage at high doses and inhibiting mitochondrial aldehyde dehydrogenase, which elevates aldehyde levels in blood and brain . The benzyl group in BTTC thus confers a favorable safety profile for chemoprevention studies not observed with the methyl-substituted analog.

GST induction Detoxification Chemoprevention

Optimal Research and Industrial Application Scenarios for S-(N-Benzylthiocarbamoyl)-L-cysteine Based on Verified Quantitative Evidence


Nephroprotection Studies Against Cisplatin-Induced Acute Kidney Injury

BTTC is optimally deployed in rodent models of cisplatin-induced nephrotoxicity at 25 mg/kg i.p. daily to completely abolish serum creatinine and urea increases. The cytoprotective window of 5-10 µM in renal tubular epithelial cells defines the in vitro dosing range for HO-1 induction studies [1].

Glutathione Reductase Inhibition and Oxidative Stress Modulation Research

BTTC (via its precursor BITC) serves as a tool for studying irreversible glutathione reductase inhibition via Cys61 S-thiocarbamoylation. The Ki of 259.87 µM and kinact of 0.0266 min⁻¹ provide kinetic benchmarks for GR inhibitor development [2].

Cancer Chemoprevention Studies Requiring Water-Soluble BITC Conjugate

BTTC is the preferred water-soluble BITC conjugate for chemoprevention studies where volatile, lipophilic BITC is impractical. NDMA demethylase inhibition (IC50 = 6.5 µM) and HL60 leukemia cell growth inhibition (GC50 = 336 nM) are well-characterized quantitative endpoints [3].

Comparative Structure-Activity Relationship (SAR) Studies of N-Alkyl Thiocarbamoyl-L-cysteine Analogs

BTTC serves as the N-benzyl reference compound for SAR studies comparing N-methyl (MITC), N-phenethyl (PEITC-Cys), and N-phenylpropyl (PTTC) analogs. Distinct target profiles (GR for benzyl, aldehyde dehydrogenase for methyl) enable systematic evaluation of N-alkyl group effects on enzyme selectivity and toxicity [4].

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